molecular formula C16H14N4O4S B11493076 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11493076
M. Wt: 358.4 g/mol
InChI Key: VUCZOYQGXHSYNB-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acylation: The quinazolinone intermediate is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.

    Cancer Research:

Industry

    Pharmaceutical Manufacturing: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may interfere with signaling pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-phenylacetamide: Lacks the sulfonamide group, which may result in different biological activities.

    4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)acetamide: Structural isomer with potential differences in reactivity and biological effects.

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the quinazolinone and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H14N4O4S/c17-25(23,24)12-7-5-11(6-8-12)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H2,17,23,24)

InChI Key

VUCZOYQGXHSYNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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